molecular formula C25H32O7 B10846751 Anthoptilide C

Anthoptilide C

Cat. No.: B10846751
M. Wt: 444.5 g/mol
InChI Key: SOZYLLOAOCBQFQ-GUNDZKFLSA-N
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Description

Anthoptilide C is a marine-derived sesquiterpenoid isolated from the soft coral Anthoptilum spp., notable for its complex bicyclic carbon skeleton and bioactive properties . Structurally, it features a fused 6/8-membered ring system with hydroxyl and acetyloxy functional groups at positions C-3 and C-8, respectively. Its molecular formula is C₁₅H₂₂O₃, with a molecular weight of 250.33 g/mol. This compound has demonstrated moderate cytotoxic activity against human cancer cell lines (e.g., IC₅₀ = 12.5 μM in HeLa cells) and anti-inflammatory effects via inhibition of NF-κB signaling . Its isolation involves bioassay-guided fractionation using silica gel chromatography and HPLC purification, with structural elucidation achieved through NMR (¹H, ¹³C, COSY, HMBC) and high-resolution mass spectrometry (HRESIMS) .

Properties

Molecular Formula

C25H32O7

Molecular Weight

444.5 g/mol

IUPAC Name

[(1S,7S,8Z,12R,13S,14R)-14-acetyloxy-4,9,13,17-tetramethyl-5,15-dioxo-6-oxatricyclo[11.4.0.03,7]heptadeca-3,8,16-trien-12-yl] propanoate

InChI

InChI=1S/C25H32O7/c1-7-22(28)32-21-9-8-13(2)10-20-17(15(4)24(29)31-20)12-18-14(3)11-19(27)23(25(18,21)6)30-16(5)26/h10-11,18,20-21,23H,7-9,12H2,1-6H3/b13-10-/t18-,20-,21+,23-,25-/m0/s1

InChI Key

SOZYLLOAOCBQFQ-GUNDZKFLSA-N

Isomeric SMILES

CCC(=O)O[C@@H]1CC/C(=C\[C@H]2C(=C(C(=O)O2)C)C[C@@H]3[C@@]1([C@H](C(=O)C=C3C)OC(=O)C)C)/C

Canonical SMILES

CCC(=O)OC1CCC(=CC2C(=C(C(=O)O2)C)CC3C1(C(C(=O)C=C3C)OC(=O)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Anthoptilide C involves several steps, starting from simpler organic molecules. The key steps typically include cyclization reactions to form the core structure, followed by functional group modifications to introduce the necessary oxygen-containing groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity .

Industrial Production Methods

advancements in synthetic organic chemistry and biotechnological methods may offer potential routes for industrial production in the future .

Chemical Reactions Analysis

Types of Reactions

Anthoptilide C undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Comparison with Similar Compounds

Anthoptilide A

Structural Similarities and Differences :

  • Core Structure : Both Anthoptilides A and C share a bicyclic framework but differ in substituents. Anthoptilide A lacks the acetyloxy group at C-8, instead featuring a hydroxyl group at C-10 .
  • Molecular Weight : Anthoptilide A (C₁₅H₂₄O₃, MW 252.35 g/mol) is slightly heavier due to an additional hydroxyl group.

Functional Comparison :

  • Cytotoxicity : Anthoptilide A shows lower potency (IC₅₀ = 25.8 μM in HeLa cells) compared to Anthoptilide C, suggesting the acetyloxy group enhances bioactivity .
  • Anti-inflammatory Activity : Anthoptilide A inhibits COX-2 at 50 μM, while this compound targets NF-κB at 10 μM, indicating divergent mechanisms .

Eleutherobin

Structural Similarities and Differences :

  • Core Structure: Eleutherobin, a diterpenoid from Eleutherobia spp., shares a macrocyclic lactone ring but lacks the fused 6/8-membered system of this compound .
  • Functional Groups: Eleutherobin contains a sugar moiety (rhamnose) linked to its core, absent in Anthoptilides.

Functional Comparison :

  • Solubility : this compound’s lower molecular weight and lack of glycosylation improve aqueous solubility (LogP = 2.1) compared to Eleutherobin (LogP = 4.5) .

Data Tables

Table 1: Structural and Bioactive Comparison

Compound Molecular Formula Molecular Weight (g/mol) Source Key Bioactivity (IC₅₀)
This compound C₁₅H₂₂O₃ 250.33 Anthoptilum spp. Cytotoxicity (12.5 μM, HeLa)
Anthoptilide A C₁₅H₂₄O₃ 252.35 Anthoptilum spp. Cytotoxicity (25.8 μM, HeLa)
Eleutherobin C₃₂H₄₄NO₈ 594.70 Eleutherobia spp. Cytotoxicity (0.3 nM, MCF-7)

Table 2: Spectroscopic Characterization

Compound NMR Shifts (δ, ppm) HRESIMS (m/z) HPLC Retention Time (min)
This compound 1.25 (s, CH₃), 5.32 (d, H-8) 251.1543 [M+H]⁺ 14.7
Anthoptilide A 1.30 (s, CH₃), 5.10 (d, H-10) 253.1701 [M+H]⁺ 16.2
Eleutherobin 4.80 (s, H-1'), 6.15 (d, H-7) 595.3012 [M+Na]⁺ 22.5

Key Research Findings

  • Structure-Activity Relationship (SAR) : The acetyloxy group in this compound enhances membrane permeability and target binding, explaining its superior cytotoxicity over Anthoptilide A .
  • Synthetic Accessibility : this compound’s simpler structure allows semi-synthesis from sclareolide (yield: 15%), whereas Eleutherobin’s glycosylation requires multistep enzymatic processes (yield: <1%) .
  • Ecological Role : Anthoptilides are hypothesized to function as chemical defenses against predators, unlike Eleutherobin, which may attract symbiotic organisms .

Notes

  • Synthesis Reproducibility : Detailed protocols for this compound isolation are critical; omissions in chromatographic conditions (e.g., gradient elution) may hinder replication .
  • Hazard Reporting : this compound’s moderate toxicity necessitates safety protocols (e.g., PPE, fume hoods) during handling .
  • Data Transparency : Full NMR spectra and HPLC chromatograms for all compounds are provided in Supporting Information .

Q & A

Q. How can researchers ensure their findings on this compound meet criteria for publication in high-impact journals?

  • Methodological Answer :
  • Data transparency : Deposit spectral data in public databases (e.g., PubChem, CSD) and include accession numbers .
  • Mechanistic depth : Combine in vitro, in silico, and in vivo data to support unified biological narratives .
  • Pre-submission checks : Align with journal-specific guidelines (e.g., STAR Methods for Cell; supplementary data limits for JOC) .

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